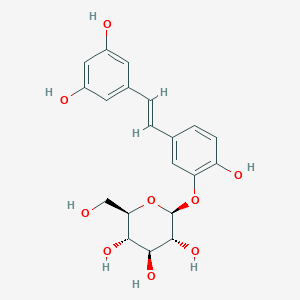

Piceatannol 3'-O-glucoside

Descripción general

Descripción

Piceatannol 3’-O-glucoside is an active component of Rhubarb. It activates endothelial nitric oxide (NO) synthase through inhibition of arginase activity . It is also known to increase pulmonary blood oxygen tension and decrease pulmonary interstitial edema .

Synthesis Analysis

The synthesis of glycosides of resveratrol, pterostilbene, and piceatannol has been reported. The process involves glucosylation by cultured cells of Phytolacca americana . A scalable total synthesis of Piceatannol 3’-O-β-D-glucopyranoside has also been reported, featuring an early implemented Fischer-like glycosylation reaction .Molecular Structure Analysis

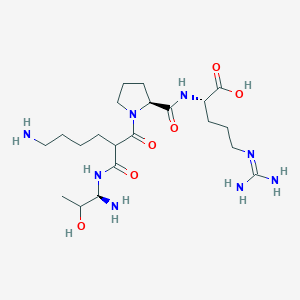

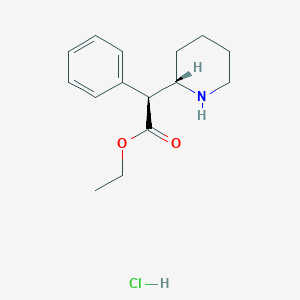

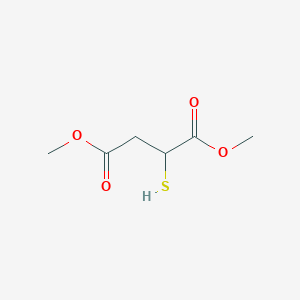

The molecular formula of Piceatannol 3’-O-glucoside is C20H22O9, and its molecular weight is 406.38 .Chemical Reactions Analysis

Piceatannol 3’-O-glucoside has been found to inhibit arginase activity and increase nitric oxide production in human umbilical vein endothelial cells . It has also been found to interact with α-glucosidase, relevant to diabetes mellitus .Physical And Chemical Properties Analysis

Piceatannol 3’-O-glucoside has a molecular weight of 406.383, a density of 1.6±0.1 g/cm3, and a boiling point of 721.6±60.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Activation of Endothelial Nitric Oxide Synthase

Piceatannol 3’-O-glucoside has been found to activate endothelial nitric oxide synthase (eNOS) through the inhibition of arginase activity . This is significant because eNOS plays a crucial role in vascular homeostasis by regulating vasoreactivity, platelet activation, leukocyte adhesion, and smooth muscle cell proliferation and migration .

Potential Therapy for Cardiovascular Diseases

Due to its ability to increase NO production and inhibit arginase activity, Piceatannol 3’-O-glucoside could potentially be used as a therapy for cardiovascular diseases derived from endothelial dysfunction .

Ferroptosis Inhibition

Piceatannol 3’-O-glucoside has been found to inhibit ferroptosis, a form of apoptosis that depends on the accumulation of Fe2+ . This inhibition can improve the viability of normal cells, such as bone marrow-derived mesenchymal stem cells (bmMSCs), ensuring enough living seed cells for transplantation for treating various diseases .

Antioxidant Activity

The compound has been observed to have antioxidant activity, which can be attributed to its ability to trap radicals and donate electrons . This antioxidant activity can also contribute to its ability to inhibit ferroptosis .

Protection Against Lung Injury

Piceatannol 3’-O-glucoside has been found to increase pulmonary blood oxygen tension and decrease pulmonary interstitial edema . This suggests that it could potentially protect against lung injury .

Mecanismo De Acción

Mode of Action

Piceatannol 3’-O-glucoside activates endothelial nitric oxide synthase through the inhibition of arginase activity . This interaction results in an increase in the production of nitric oxide, a potent vasodilator . Furthermore, it has been suggested that the binding of Piceatannol 3’-O-glucoside is outside the catalytic site of α-glucosidase, which induces conformational changes in α-glucosidase and blocks the entrance of the substrate, causing a decline in α-glucosidase activities .

Biochemical Pathways

The primary biochemical pathway affected by Piceatannol 3’-O-glucoside is the nitric oxide synthase pathway . By inhibiting arginase activity, Piceatannol 3’-O-glucoside increases the availability of L-arginine for nitric oxide synthase, leading to increased production of nitric oxide . This can have downstream effects on vasodilation and blood pressure regulation .

Pharmacokinetics

It is known that piceatannol, a related compound, shows rapid glucuronidation and poor bioavailability when injected in rats

Result of Action

The activation of endothelial nitric oxide synthase by Piceatannol 3’-O-glucoside leads to an increase in nitric oxide production . This can result in vasodilation, which increases blood flow and oxygen supply to various tissues . Additionally, it has been suggested that Piceatannol 3’-O-glucoside can increase pulmonary blood oxygen tension and decrease pulmonary interstitial edema, thereby protecting against lung injury .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGCIIXWEFTPOC-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piceatannol 3'-O-glucoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Piceatannol 3'-O-glucoside particularly interesting in the context of drug development?

A: Piceatannol 3'-O-glucoside has shown promising results in inhibiting ferroptosis, a form of regulated cell death []. This mechanism is relevant to various diseases, and the compound's activity makes it a potential candidate for further development. Additionally, the amorphous form of Piceatannol 3'-O-glucoside demonstrates improved solubility and stability [], which are crucial factors for pharmaceutical applications.

Q2: How does the structure of Piceatannol 3'-O-glucoside contribute to its activity against ferroptosis?

A: Research suggests that the presence of the 4'-OH group in Piceatannol 3'-O-glucoside significantly enhances its ferroptosis inhibitory activity []. This effect is attributed to the transannular resonance effect, which increases the compound's hydrogen donation potential. This antioxidant mechanism seems to be a key factor in its ability to protect cells from erastin-induced ferroptosis [].

Q3: Does the glucoside moiety in Piceatannol 3'-O-glucoside play a role in its biological activity?

A: While the 4'-OH group on the main structure is highlighted for its contribution to ferroptosis inhibition [], research on its antiglycation properties indicates that the position of the glucoside moiety is also important. Studies comparing different resveratrol glucosides, including Piceatannol 3'-O-glucoside, revealed that attaching the glucoside to the B ring of resveratrol leads to superior antiglycation activity []. This suggests the glucoside moiety may influence the compound's interaction with specific targets, impacting its overall biological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.